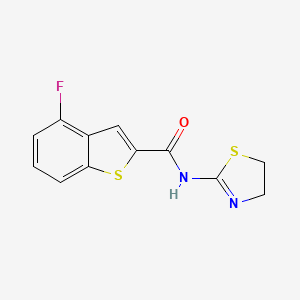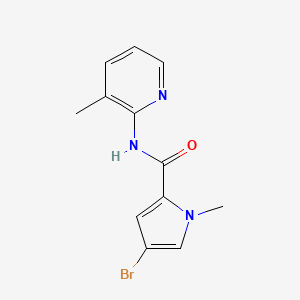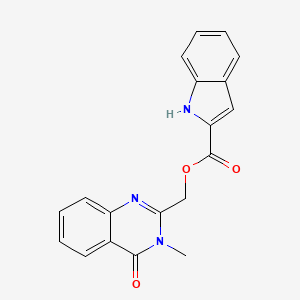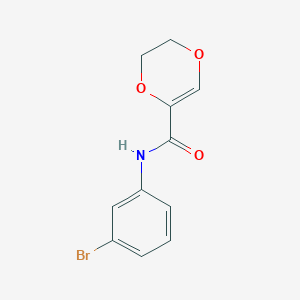
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide (ABPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABPC is a derivative of pyrrole, which is a heterocyclic aromatic organic compound.
作用機序
The mechanism of action of N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.
実験室実験の利点と制限
One of the major advantages of using N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide in lab experiments is its low toxicity. This compound has been found to have low toxicity towards normal cells and tissues. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, bacterial and fungal infections. Another area of research is the investigation of the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, research can be conducted on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide (this compound) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized through a simple and efficient method and has been found to exhibit potent antitumor, antibacterial, and antifungal properties. The mechanism of action of this compound is not fully understood, but it has been found to induce apoptosis in cancer cells and disrupt the cell membranes of bacteria and fungi. This compound has various biochemical and physiological effects and has low toxicity towards normal cells and tissues. Future research can be conducted on the development of new drugs based on this compound, investigation of its mechanism of action, and optimization of its synthesis method.
合成法
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 4-bromo-1H-pyrrole-2-carbohydrazide with acetic anhydride in the presence of a catalyst. The resulting product is N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide. The purity of the synthesized product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide has been widely studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to have antibacterial and antifungal properties. This compound has been used as a lead compound for the development of new drugs for the treatment of cancer, bacterial and fungal infections.
特性
IUPAC Name |
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-4(12)10-11-7(13)6-2-5(8)3-9-6/h2-3,9H,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCPMOOJGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)

![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)
